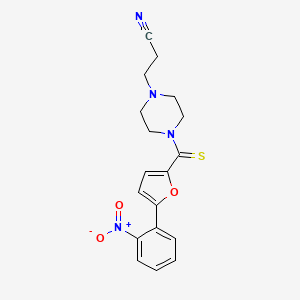
3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, a furan ring, a piperazine moiety, and a nitrile group, making it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.
Formation of the Piperazine Moiety: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
Coupling Reactions: The final compound is formed by coupling the furan ring, nitrophenyl group, and piperazine moiety through carbonothioylation and subsequent nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl and piperazine moieties are particularly interesting for their interactions with biological targets.
Medicine
Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- 3-(4-(5-(3-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
Uniqueness
Compared to similar compounds, 3-(4-(5-(2-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and overall properties, making it a distinct entity in its class.
Properties
IUPAC Name |
3-[4-[5-(2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c19-8-3-9-20-10-12-21(13-11-20)18(26)17-7-6-16(25-17)14-4-1-2-5-15(14)22(23)24/h1-2,4-7H,3,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPESGLZJQQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)
![N-cyclohexyl-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2637456.png)
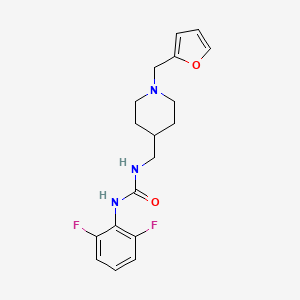
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
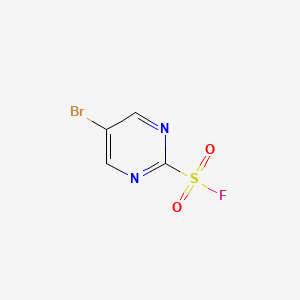
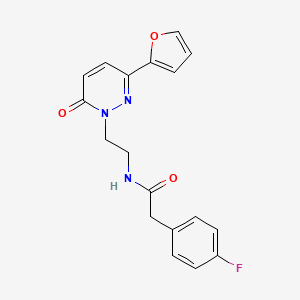
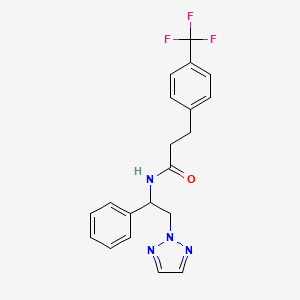
![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)
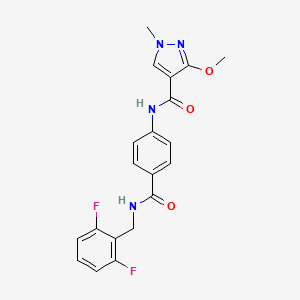
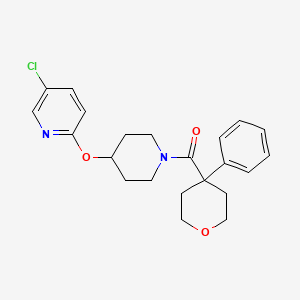
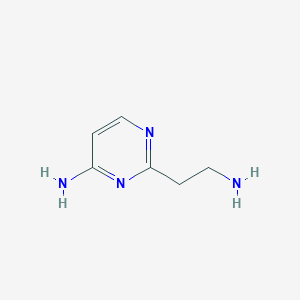
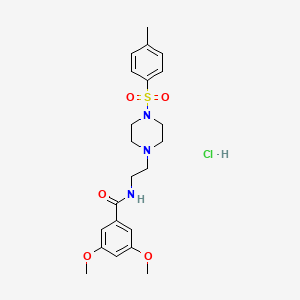
![methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2637474.png)
